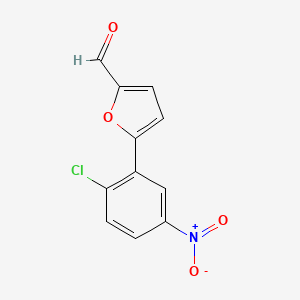

5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO4/c12-10-3-1-7(13(15)16)5-9(10)11-4-2-8(6-14)17-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZCCNXYIFDHAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347277 | |

| Record name | 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329222-78-8 | |

| Record name | 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde: A Strategic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The primary focus is on a modular approach centered around the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. We will delve into the rationale behind this strategic choice, provide detailed, field-tested protocols for the synthesis of key precursors, and explore the mechanistic underpinnings of the catalytic cycle. Additionally, an alternative pathway via Meerwein arylation is discussed, offering a comparative perspective. This document is intended to serve as a practical and scientifically grounded resource for researchers engaged in the synthesis of complex organic molecules.

Introduction and Strategic Overview

The compound this compound represents a class of highly functionalized heteroaromatic scaffolds. The furan ring is a prevalent motif in numerous biologically active natural products and pharmaceuticals.[1] The presence of an aldehyde offers a versatile handle for subsequent modifications, such as condensations or reductive aminations, while the substituted phenyl ring provides a platform for tuning electronic and steric properties.[2] The chloro and nitro groups, in particular, are key functional groups that can be exploited in further synthetic transformations, such as nucleophilic aromatic substitution or reduction to an aniline derivative.

Synthesizing such a bi-aryl structure necessitates a reliable method for forging the carbon-carbon bond between the furan and phenyl rings. Among the plethora of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of its boronic acid reagents.[3][4]

Our primary strategy, therefore, involves a retrosynthetic disconnection across the aryl-furan bond, leading to two key precursors: 2-Formylfuran-5-boronic acid and a suitable aryl halide, 1-Chloro-2-iodo-4-nitrobenzene .

Primary Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds.[5][6] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide.[3] This approach is particularly effective for creating bi-aryl linkages, as required for our target molecule.[7]

Caption: Overall scheme for the Suzuki-Miyaura coupling reaction.

Synthesis of Precursor 1: 2-Formylfuran-5-boronic acid

This key intermediate contains both the furan-2-carbaldehyde moiety and the boronic acid at the 5-position required for the coupling.[8] Its synthesis from commercially available 2-furaldehyde (furfural) is a multi-step process that hinges on the temporary protection of the reactive aldehyde group.[9]

Causality Behind the Experimental Choices:

-

Protection: The aldehyde group is highly reactive towards the organolithium reagents used for metallation. Therefore, it must be protected, typically as an acetal (e.g., diethyl acetal), which is stable under basic conditions but easily removed with acid.[10]

-

Metallation: The C5 proton of the furan ring is the most acidic and can be selectively removed by a strong base like Butyl Lithium (BuLi) or Lithium Diisopropylamide (LDA) to form a highly nucleophilic furyl-lithium species.[9] Low temperatures (-40°C or below) are critical to prevent side reactions.

-

Borylation: The furyl-lithium intermediate readily attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). This forms a boronate ester intermediate.

-

Deprotection & Hydrolysis: Acidic work-up serves a dual purpose: it hydrolyzes the boronate ester to the desired boronic acid and simultaneously removes the acetal protecting group, regenerating the aldehyde.[9][10]

Experimental Protocol: Synthesis of 2-Formylfuran-5-boronic acid[9]

-

Protection: To a solution of 2-furaldehyde in ethanol, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Add triethyl orthoformate and stir at room temperature until TLC analysis indicates complete conversion to the diethyl acetal. Neutralize the acid, remove the solvent under reduced pressure, and purify the resulting furfural diethyl acetal.

-

Metallation & Borylation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve the protected furfural diethyl acetal and triisopropyl borate in anhydrous THF. Cool the solution to -40°C.

-

Slowly add a solution of Lithium Diisopropylamide (LDA) in THF dropwise, maintaining the temperature below -40°C.

-

After the addition is complete, allow the reaction mixture to stir at -40°C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath and quench by slowly adding an aqueous solution of hydrochloric acid until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization to yield 5-formyl-2-furylboronic acid as a solid.[9]

Synthesis of Precursor 2: 1-Chloro-2-iodo-4-nitrobenzene

This aryl halide is designed for selective coupling. The carbon-iodine bond is significantly more reactive towards palladium oxidative addition than the carbon-chlorine bond, ensuring the correct regioselectivity in the Suzuki coupling. The most direct synthesis starts from 2-chloro-5-nitroaniline via a Sandmeyer-type reaction.[11]

Causality Behind the Experimental Choices:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., sulfuric acid). This reaction must be performed at low temperatures (typically 0 to -5°C) to prevent the unstable diazonium salt from decomposing.[11][12]

-

Iodide Displacement: The diazonium group is an excellent leaving group (as N₂ gas). It is readily displaced by an iodide nucleophile, typically from potassium iodide, to form the aryl iodide. This step is often performed by adding the cold diazonium salt solution to a solution of potassium iodide.[11]

Experimental Protocol: Synthesis of 1-Chloro-2-iodo-4-nitrobenzene[11]

-

Diazotization: In a beaker, dissolve 2-chloro-5-nitroaniline in a mixture of concentrated sulfuric acid and water with mechanical stirring. Cool the resulting solution to -5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C. Stir the mixture for 30 minutes in the ice bath after addition is complete.

-

Iodination: In a separate, larger flask, dissolve potassium iodide in water and cool it to below 5°C.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. A vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain the temperature below 5°C.

-

Continue stirring the reaction mixture for 3 hours, allowing it to slowly warm.

-

Work-up and Isolation: Extract the mixture with ethyl acetate. Combine the organic phases and wash sequentially with saturated sodium thiosulfate solution (to remove excess iodine) and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/hexane) to obtain 1-chloro-2-iodo-4-nitrobenzene as a crystalline solid.[11]

The Core Reaction: Suzuki-Miyaura Coupling

With both precursors in hand, the final step is the palladium-catalyzed cross-coupling. The reaction mechanism is a well-understood catalytic cycle.[13][14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound[7]

-

Reaction Setup: To a round-bottom flask, add 2-formylfuran-5-boronic acid, 1-chloro-2-iodo-4-nitrobenzene, and a suitable base (e.g., potassium carbonate).

-

Add a solvent system, typically a mixture of an organic solvent and water (e.g., Ethanol/H₂O, 1:1 v/v).

-

Purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of Palladium(II) acetate and a phosphine ligand).

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80°C) and stir until TLC or LC-MS analysis indicates the consumption of the starting materials.

-

Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to afford the final product, this compound.

Alternative Synthetic Pathway: Meerwein Arylation

An alternative, more classical approach to forming the aryl-furan bond is the Meerwein arylation.[15] This reaction involves the copper-catalyzed addition of an aryl diazonium salt to an electron-rich alkene, which in this case is the furan ring.[16][17]

Principle and Rationale: The reaction is initiated by the reduction of the diazonium salt by a copper(I) catalyst to generate an aryl radical and nitrogen gas. This highly reactive aryl radical then adds to the C5 position of the furan ring. The resulting radical intermediate is then oxidized to a cation, which subsequently loses a proton to regenerate the aromatic furan ring system.

Proposed Protocol Outline:

-

Prepare the aryl diazonium salt from 2-chloro-5-nitroaniline as described in section 2.2.

-

In a separate flask, dissolve 2-furaldehyde in a suitable solvent (e.g., acetone).

-

Add a copper(I) or copper(II) salt catalyst (e.g., CuCl₂).

-

Slowly add the cold diazonium salt solution to the furan solution.

-

After the reaction is complete, the product would be isolated via extraction and purified by chromatography.

While potentially effective, the Meerwein arylation often requires more careful control of reaction conditions and can sometimes lead to lower yields and more byproducts compared to the highly reliable and versatile Suzuki-Miyaura coupling.

Data Summary

The following table summarizes the key parameters for the primary synthetic pathway.

| Step | Key Reagents | Solvent System | Typical Yield | Key Conditions |

| 1 | 2-Furaldehyde, Triethyl orthoformate, p-TSA | Ethanol | >90% | Acetal Protection |

| 2 | Furfural diethyl acetal, LDA, Triisopropyl borate | THF | 60-75% | Metallation/Borylation at -40°C, Acidic work-up |

| 3 | 2-Chloro-5-nitroaniline, NaNO₂, H₂SO₄, KI | Water | 50-60% | Diazotization at <5°C[11] |

| 4 | 2-Formylfuran-5-boronic acid, 1-Chloro-2-iodo-4-nitrobenzene, Pd(PPh₃)₄, K₂CO₃ | EtOH/H₂O | 70-90% | Suzuki Coupling at 80°C under inert atmosphere[7] |

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a modular strategy employing a Suzuki-Miyaura cross-coupling reaction. This approach allows for the independent synthesis and purification of two key precursors, 2-formylfuran-5-boronic acid and 1-chloro-2-iodo-4-nitrobenzene, which are then coupled in a high-yielding final step. The rationale for each procedural step, from protecting group strategy to the choice of catalytic system, is grounded in well-established principles of organic chemistry. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and materials science.

References

- Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Advances.

-

Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. Available at: [Link]

-

Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. Bentham Science Publishers. Available at: [Link]

-

Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. Bentham Science. Available at: [Link]

-

Reaction scheme and mechanism of the Suzuki–Miyaura coupling reaction on a furan‐based scaffold. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Mechanism of Meerwein Arylation of Furan Derivatives. ResearchGate. Available at: [Link]

- Method of producing 5-formyl-2-furylboronic acid. Google Patents.

-

Meerwein arylation. Wikipedia. Available at: [Link]

- Method of producing 5-formyl-2-furylboronic acid. Google Patents.

-

Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia. Available at: [Link]

-

Mechanistic Studies of the Suzuki Cross-Coupling Reaction. ACS Publications. Available at: [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. Available at: [Link]

-

Synthesis of New Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction. ResearchGate. Available at: [Link]

-

Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society. Available at: [Link]

-

Synthesis of 1-iodo-4-nitrobenzene. Chemistry Stack Exchange. Available at: [Link]

-

Room temperature C-H arylation of benzofurans by aryl iodides. University of Washington. Available at: [Link]

-

Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Organic Reactions. Available at: [Link]

-

Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing. Available at: [Link]

-

Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. ResearchGate. Available at: [Link]

-

Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. ResearchGate. Available at: [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. Available at: [Link]

-

Arylation of furan with aryl diazonium salt. ResearchGate. Available at: [Link]

-

5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. Available at: [Link]

-

Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PubMed. Available at: [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available at: [Link]

-

Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link]

-

Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate. Available at: [Link]

Sources

- 1. 2-Formylfuran-5-boronic acid(cas: 27329-70-0) - Career Henan Chemical Co. [coreychem.com]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]

- 8. 2-Formylfuran-5-boronic acid | CymitQuimica [cymitquimica.com]

- 9. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 10. CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 11. 1-chloro-2-iodo-4-nitro-benzene | 74534-15-9 [chemicalbook.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Meerwein arylation - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to the Chemical Properties of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde is a substituted heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a furan ring functionalized with an aldehyde group and a substituted phenyl ring, makes it a versatile building block for the synthesis of a variety of more complex molecules. The presence of electron-withdrawing chloro and nitro groups on the phenyl ring, coupled with the reactive aldehyde functionality, imparts a distinct chemical character to this compound, influencing its reactivity and potential applications. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, spectral data, and reactivity profile. The information presented herein is intended to be a valuable resource for researchers engaged in the design and synthesis of novel chemical entities.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a furan-2-carbaldehyde core with a 2-chloro-5-nitrophenyl substituent at the 5-position of the furan ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 329222-78-8 | [1][2] |

| Molecular Formula | C₁₁H₆ClNO₄ | [1][3] |

| Molecular Weight | 251.62 g/mol | [1][3] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like DMSO and ethyl acetate.[4] | - |

| InChI Key | DIZCCNXYIFDHAX-UHFFFAOYSA-N | [3] |

Synthesis of this compound

A robust and widely applicable method for the synthesis of 5-arylfuran-2-carbaldehydes is the Meerwein arylation reaction .[5][6] This reaction involves the copper-catalyzed coupling of an arenediazonium salt with an activated alkene, in this case, furan-2-carbaldehyde.

Conceptual Workflow of Meerwein Arylation

Sources

- 1. scbt.com [scbt.com]

- 2. 329222-78-8|this compound|BLD Pharm [bldpharm.com]

- 3. 5-(2-Chloro-5-nitro-phenyl)-furan-2-carbaldehyde [cymitquimica.com]

- 4. 5-Nitrofurfural | C5H3NO4 | CID 12774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde (CAS Number: 329222-78-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde, a key heterocyclic building block. We will delve into its chemical and physical properties, explore robust synthetic routes, analyze its reactivity, and discuss its potential applications in medicinal chemistry and materials science. This document is intended to serve as a practical resource for researchers engaged in the synthesis and utilization of novel furan-based compounds.

Compound Profile and Physicochemical Properties

This compound is a substituted aromatic aldehyde featuring a furan ring linked to a chloronitrophenyl moiety. This unique combination of functional groups imparts specific reactivity and electronic properties to the molecule, making it a valuable intermediate in organic synthesis.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 329222-78-8 | [1] |

| Molecular Formula | C₁₁H₆ClNO₄ | [2] |

| Molecular Weight | 251.62 g/mol | [2] |

| Appearance | Expected to be a solid | Inferred from similar compounds[3][4] |

| Melting Point | Not explicitly reported; similar compounds melt in a wide range | Inferred from related structures[3][4] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from general properties of similar compounds |

| Spectral Data | 1H NMR and Mass Spectrometry data are available in spectral databases. |

Synthesis of this compound

The synthesis of 5-arylfuran-2-carbaldehydes can be achieved through several established methodologies. Two of the most prominent and reliable routes are the Meerwein arylation and palladium-catalyzed cross-coupling reactions.

Synthetic Route 1: Meerwein Arylation

The Meerwein arylation involves the reaction of a diazonium salt, generated from an aniline, with an activated alkene, in this case, furan-2-carbaldehyde.[5] This method is a classical and cost-effective way to form the aryl-furan bond.

Reaction Scheme:

Caption: Meerwein arylation pathway for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed):

-

Diazotization:

-

In a flask equipped with a stirrer and cooled to 0-5 °C, dissolve 2-chloro-5-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting solution for an additional 15-20 minutes to ensure complete formation of the diazonium salt.

-

-

Meerwein Arylation:

-

In a separate reaction vessel, prepare a solution of furan-2-carbaldehyde in a suitable solvent such as acetone.

-

Add a catalytic amount of a copper(II) salt, for example, copper(II) chloride.

-

To this mixture, add the previously prepared cold diazonium salt solution dropwise, ensuring the temperature does not rise significantly. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of water and extract with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

-

Synthetic Route 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a highly versatile and efficient method for forming carbon-carbon bonds.[6][7] This approach involves the reaction of a furan derivative (either a boronic acid or a halide) with a corresponding phenyl partner.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup:

-

To a reaction flask, add 5-bromofuran-2-carbaldehyde, (2-chloro-5-nitrophenyl)boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%), and a base like potassium carbonate or cesium carbonate (typically 2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) several times.

-

-

Reaction Execution:

-

Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF, and water.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and dilute it with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the final product.

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-deficient nature of the aromatic rings.

-

The Aldehyde Group: The formyl group is a versatile handle for a wide range of chemical transformations. It readily undergoes nucleophilic addition, condensation reactions, and oxidation/reduction. For instance, it can be a key reactant in the synthesis of chalcones through Claisen-Schmidt condensation with ketones.[8] It can also be converted to an oxime, a hydrazone, or reduced to an alcohol.

-

The Aryl-Furan Scaffold: The presence of the electron-withdrawing nitro group on the phenyl ring and the chloro substituent influences the electronic properties of the entire molecule. This can affect the reactivity of the furan ring in electrophilic substitution reactions. The nitro group itself can be a site for chemical modification, for example, reduction to an amine, which opens up further synthetic possibilities for creating a diverse library of compounds.

Potential Applications in Drug Discovery and Materials Science

Derivatives of 5-nitrofuran are known to possess a broad spectrum of biological activities, most notably antibacterial properties.[9] The furan ring is a common scaffold in many clinically approved drugs.[10]

-

Medicinal Chemistry: this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for their antibacterial activity.[8] The aldehyde functionality allows for the straightforward introduction of various pharmacophores, enabling the exploration of structure-activity relationships.

-

Intermediate for Novel Heterocycles: This compound is a key precursor for the synthesis of a variety of heterocyclic systems. The aldehyde can participate in multicomponent reactions to build complex molecular architectures. For example, it can be used to synthesize chalcones which are precursors to pyrazolines, isoxazoles, and other biologically active heterocycles.[8]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its synthesis can be reliably achieved through established methods like the Meerwein arylation and Suzuki-Miyaura cross-coupling. The presence of multiple reactive sites allows for its elaboration into a wide array of more complex molecules, particularly those with potential applications in medicinal chemistry as antibacterial agents and other therapeutic candidates. This guide provides a solid foundation for researchers looking to incorporate this promising intermediate into their synthetic strategies.

References

-

Aminath Rajeena CH et al. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 10(6), 184-189. Available at: [Link]

-

Brovko OO, et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 169-176. Available at: [Link]

-

Zimmermann, D., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. Available at: [Link]

-

Tzankova, S., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Processes, 10(10), 1997. Available at: [Link]

-

Aguirre-Ramírez, D., et al. (2021). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules, 26(11), 3196. Available at: [Link]

- Obushak, M. D., et al. (2009). Mechanism of Meerwein arylation of furan derivatives. Russian Journal of Organic Chemistry, 45(5), 725-733.

- Al-Tel, T. H. (2010). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate with arylboronic acids. Molecules, 15(6), 4046-4056.

- Verma, A., et al. (2011).

- Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139.

-

PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. Retrieved from [Link]

- Khan, I., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1461.

- Pfizer Global Research and Development. (n.d.).

- Saeed, A., et al. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1672.

Sources

- 1. 329222-78-8|this compound|BLD Pharm [bldpharm.com]

- 2. 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 7147-77-5 | 5-(4-Nitrophenyl)furan-2-carbaldehyde - Synblock [synblock.com]

- 4. 5-(4-Nitrophenyl)furfural | LGC Standards [lgcstandards.com]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-(2-Nitrophenyl)furfural 99 20000-96-8 [sigmaaldrich.com]

Biological activity of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde derivatives

An In-Depth Technical Guide to the Biological Activity of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde Derivatives

Executive Summary

The furan nucleus, particularly when substituted with a nitro group at the 5-position, represents a privileged scaffold in medicinal chemistry, giving rise to a class of compounds with a broad spectrum of biological activities.[1] This technical guide focuses on derivatives of this compound, a molecule poised for the development of novel therapeutic agents. The inherent reactivity of the C2-aldehyde group allows for extensive chemical modification, enabling the synthesis of diverse molecular libraries. The core of this scaffold's bioactivity often resides in the reductive activation of the 5-nitro group within target cells, a mechanism that has been successfully exploited in antimicrobial agents for over six decades.[2][3] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the mechanistic foundation of nitrofuran bioactivity, strategic synthetic pathways for derivatization, established protocols for biological evaluation, and insights into potential anticancer applications.

The 5-Nitrofuran Scaffold: A Foundation for Potent Bioactivity

The Furan Ring in Medicinal Chemistry

The furan ring is a versatile five-membered aromatic heterocycle present in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] Its unique electronic properties and geometry make it an excellent scaffold for constructing complex molecules that can interact with various biological targets. Derivatives of furan-2-carbaldehyde, in particular, serve as crucial starting materials for synthesizing a multitude of bioactive compounds.[1][5]

Core Mechanism: Reductive Activation of the 5-Nitro Group

The defining characteristic and primary driver of the biological activity of 5-nitrofuran derivatives is their function as prodrugs.[2][6] These compounds are relatively inert until they undergo enzymatic reduction of the 5-nitro group within a target cell, such as a bacterium or parasite.[2][3]

-

Enzymatic Activation: This bioactivation is primarily carried out by nitroreductase enzymes (NTRs), such as the oxygen-insensitive type I nitroreductases (e.g., NfsA and NfsB in E. coli).[2][6]

-

Generation of Reactive Intermediates: The enzymatic process involves a stepwise, two-electron reduction of the nitro moiety (R-NO₂) to generate highly reactive and cytotoxic electrophilic intermediates, including the nitroso (R-NO) and hydroxylamino (R-NHOH) derivatives.[2][6][7]

-

Multi-Target Damage: These reactive species are non-specific and can damage a multitude of cellular targets simultaneously. This multi-pronged attack is a key advantage, as it significantly lowers the probability of developing microbial resistance.[2][7] The primary mechanisms of cell death include:

-

DNA and RNA Damage: The electrophilic intermediates can cause lesions and strand breaks in nucleic acids, disrupting replication and transcription.[2]

-

Inhibition of Protein Synthesis: They can react with ribosomal proteins and other essential enzymes, halting protein synthesis.[2][7]

-

Disruption of Metabolic Pathways: Critical enzyme systems, particularly those involved in energy metabolism like the citric acid cycle, are inhibited.[2][7]

-

Caption: Reductive activation pathway of nitrofuran prodrugs in a bacterial cell.[2]

Influence of the 5-(2-Chloro-5-nitrophenyl) Substituent

While the 5-nitrofuran core is responsible for the mechanism of action, the substituent at the C5 position plays a crucial role in modulating the compound's overall properties. The 2-chloro-5-nitrophenyl group imparts specific physicochemical characteristics:

-

Lipophilicity: The aryl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes.

-

Electronic Effects: The chloro and nitro groups are electron-withdrawing, influencing the electronic distribution of the entire molecule. This can affect the reduction potential of the C5-nitro group and the reactivity of the C2-aldehyde.

-

Steric Profile: The substitution pattern provides a defined three-dimensional shape that governs how derivatives will interact with the binding pockets of target enzymes or proteins.

Synthesis of Bioactive Derivatives

The C2-carbaldehyde functional group on the furan ring is a versatile synthetic handle, enabling the creation of a vast library of derivatives through well-established condensation reactions.

Caption: General workflow for synthesizing and evaluating bioactive derivatives.[8]

Protocol: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, characterized by the α,β-unsaturated ketone moiety, are known to exhibit a wide range of biological activities. This protocol is based on established methods for synthesizing nitrofuran-containing chalcones.[9][10]

-

Reactant Preparation: Dissolve the starting aldehyde, this compound (1.0 eq), and a substituted acetophenone (1.0 eq) in a suitable solvent such as ethanol.

-

Base Addition: Cool the mixture in an ice bath and add an aqueous solution of a strong base (e.g., 20-40% KOH) dropwise with constant stirring.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure chalcone derivative.

Protocol: Synthesis of 5-Ylidene-4-thiazolidinone Derivatives

The 4-thiazolidinone ring is a key pharmacophore in many clinically approved drugs. Its derivatives have shown potent anticancer activity.[11][12][13] The synthesis relies on the Knoevenagel condensation.[12][13]

-

Reaction Setup: In a round-bottom flask, create a mixture of this compound (1.0 eq), an appropriate N-substituted-4-thiazolidinone (1.0 eq), and anhydrous sodium acetate (1.2 eq) in glacial acetic acid (20 mL).

-

Reaction Execution: Attach a reflux condenser and heat the mixture under reflux for 3-6 hours, monitoring the reaction by TLC.

-

Product Precipitation: After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Isolation and Purification: Collect the resulting solid precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent like a DMF-ethanol mixture.

Elucidation of Biological Activities

Antimicrobial and Antifungal Activity

The primary expected activity for these derivatives is antimicrobial, driven by the nitrofuran core.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the lowest concentration of a compound that inhibits visible microbial growth.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold serial dilutions in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria) from a fresh culture.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism without compound) and a negative control (medium only).[4]

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[4]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[4]

Data Presentation: Antimicrobial Activity

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative 1 | Data | Data | Data |

| Derivative 2 | Data | Data | Data |

| Reference Drug | Data | Data | Data |

Anticancer Activity

Many furan derivatives have demonstrated significant potential as anticancer agents by targeting cell proliferation and inducing programmed cell death.[4][14]

Potential Mechanisms of Anticancer Action Based on studies of analogous furan-based compounds, potential mechanisms include:

-

Cell Cycle Arrest: Compounds can interfere with the cell division process, causing arrest in the G2/M phase of the cell cycle.[4][14]

-

Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death. This can occur via the intrinsic mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins like p53 and Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[11][14]

-

Inhibition of Tubulin Polymerization: Some furan derivatives act as microtubule-targeting agents, inhibiting the polymerization of tubulin into microtubules, which is essential for mitotic spindle formation and cell division.[14][15]

Caption: Proposed anticancer mechanism involving apoptosis and cell cycle arrest.[14]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[4][14]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.[14]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for an additional 24-48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Data Presentation: Cytotoxic Activity

| Compound | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| Derivative 1 | Data | Data | Data |

| Derivative 2 | Data | Data | Data |

| Doxorubicin | Data | Data | Data |

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds for therapeutic development. The well-understood reductive activation mechanism of the 5-nitrofuran core provides a solid foundation for designing potent antimicrobial agents. Furthermore, the structural versatility afforded by the C2-aldehyde allows for the synthesis of derivatives, such as thiazolidinones and chalcones, which may possess significant anticancer activity through mechanisms like cell cycle arrest and apoptosis induction.

Future research should focus on synthesizing a broad library of these derivatives to establish clear structure-activity relationships (SAR). Promising lead compounds identified through in-vitro screening should be advanced to in-vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles. Detailed mechanistic studies will be crucial to fully elucidate the mode of action, particularly for any novel anticancer activity discovered.

References

- A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Deriv

- An update on derivatisation and repurposing of clinical nitrofuran drugs - ResearchG

-

Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - NIH. (URL: [Link])

-

How Does Nitrofurantoin Work? Mechanism of Action & Metabolic Effects - Chemist Doctor. (URL: [Link])

- Application Notes and Protocols for 5-Propylfuran-2-carbaldehyde in Medicinal Chemistry - Benchchem. (URL: )

- (PDF) Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. (URL: )

-

Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines - Pharmacia. (URL: [Link])

- Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety - JOCPR. (URL: )

-

Furan Derivatives and Their Role in Pharmaceuticals - BioScience Academic Publishing. (URL: [Link])

- Application Notes and Protocols: 5-(4-Bromophenyl)furan-2-carbaldehyde in the Development of Antitumor Agents - Benchchem. (URL: )

-

Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities - ResearchGate. (URL: [Link])

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (URL: [Link])

-

Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC - PubMed Central. (URL: [Link])

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC - NIH. (URL: [Link])

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC - PubMed Central. (URL: [Link])

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. (URL: [Link])

-

5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchGate. (URL: [Link])

-

5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem. (URL: [Link])

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. (URL: [Link])

-

SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES Jaime Chams3*, Melina Mo - ResearchGate. (URL: [Link])

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - MDPI. (URL: [Link])

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. (URL: [Link])

Sources

- 1. biojournals.us [biojournals.us]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistdoctor.com [chemistdoctor.com]

- 8. benchchem.com [benchchem.com]

- 9. jocpr.com [jocpr.com]

- 10. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde is a complex organic molecule featuring a furan-2-carbaldehyde core substituted with a 2-chloro-5-nitrophenyl group.[1][2] Its chemical formula is C₁₁H₆ClNO₄, with a molecular weight of 251.62 g/mol .[1] The unique arrangement of an aldehyde, a furan ring, and a substituted aromatic ring makes it a molecule of interest in synthetic chemistry and potentially in drug discovery, where such scaffolds can be precursors to more complex, biologically active compounds.[3] A thorough spectroscopic characterization is the cornerstone of confirming its identity and purity.

This guide provides a detailed exploration of the expected spectroscopic data for this compound, based on the analysis of its constituent functional groups and data from structurally related molecules. It is designed to serve as a predictive framework for researchers synthesizing or working with this molecule, enabling them to interpret experimental data with confidence.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For the title compound, both ¹H and ¹³C NMR will provide definitive information on its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the furan ring, the phenyl ring, and the aldehyde group. The chemical shifts are influenced by the electronic effects of the substituents (electron-withdrawing nitro and chloro groups, and the aldehyde group).

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

| Aldehyde-H | ~9.7 | Singlet (s) | - | Aldehyde protons are highly deshielded and typically appear as singlets.[4] |

| Furan H-3 | ~7.3 | Doublet (d) | ~3.7 | Coupled to H-4. Its chemical shift is downfield due to the adjacent phenyl ring.[5] |

| Furan H-4 | ~6.6 | Doublet (d) | ~3.7 | Coupled to H-3. Less deshielded than H-3.[6] |

| Phenyl H-3' | ~8.4 | Doublet (d) | ~2.5 | Ortho to the nitro group, showing a small meta coupling to H-5'. |

| Phenyl H-4' | ~8.2 | Doublet of doublets (dd) | ~8.8, ~2.5 | Ortho to the nitro group and meta to the chloro group. |

| Phenyl H-6' | ~7.8 | Doublet (d) | ~8.8 | Ortho to the chloro group and coupled to H-4'. |

Note: The numbering of the phenyl ring starts with C-1' being the carbon attached to the furan ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The chemical shifts are predicted based on data for furan-2-carbaldehyde and substituted benzenes.[6][7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Aldehyde) | ~178 | Typical chemical shift for an aldehyde carbon.[6] |

| Furan C-2 | ~153 | Attached to the aldehyde group.[4] |

| Furan C-5 | ~155 | Attached to the phenyl ring, highly deshielded. |

| Furan C-3 | ~122 | Deshielded compared to unsubstituted furan due to proximity to the phenyl group. |

| Furan C-4 | ~113 | Least deshielded furan carbon.[4] |

| Phenyl C-1' | ~130 | Attached to the furan ring. |

| Phenyl C-2' | ~133 | Attached to the chlorine atom. |

| Phenyl C-3' | ~125 | Ortho to the nitro group. |

| Phenyl C-4' | ~124 | |

| Phenyl C-5' | ~148 | Attached to the nitro group. |

| Phenyl C-6' | ~131 |

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR Spectroscopic Analysis.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).[4] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition : Place the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Optimize the magnetic field homogeneity by shimming. Acquire the ¹H and ¹³C NMR spectra.

-

Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for the title compound will be dominated by absorptions from the aldehyde, the nitro group, and the aromatic systems.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Characteristic of C-H bonds on aromatic and furan rings.[8][9] |

| Aldehyde C-H Stretch | 2850 - 2750 | Weak | Often appears as a pair of weak bands (Fermi resonance). |

| C=O Stretch (Aldehyde) | ~1680 | Strong | Conjugation with the furan ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[10][11] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium | A series of peaks is expected for both the furan and phenyl rings.[9] |

| N-O Asymmetric Stretch | 1550 - 1475 | Strong | Characteristic strong absorption for aromatic nitro compounds.[12] |

| N-O Symmetric Stretch | 1360 - 1290 | Strong | The second characteristic strong band for nitro groups.[12] |

| C-Cl Stretch | 800 - 600 | Medium-Strong | In the fingerprint region, can be difficult to assign definitively. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

Caption: Workflow for ATR-IR Spectroscopic Analysis.

-

Setup : Ensure the ATR crystal is clean. Record a background spectrum of the clean crystal, which will be automatically subtracted from the sample spectrum.

-

Sample Analysis : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

-

Acquisition : Acquire the IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Cleanup : Clean the crystal surface thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its molecular weight and aspects of its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

In EI-MS, the molecule is expected to show a prominent molecular ion peak. The presence of chlorine is a key diagnostic feature due to its isotopic distribution.

Table 4: Predicted Key Fragments in EI-Mass Spectrum

| m/z Value | Ion | Rationale |

| 251 / 253 | [M]⁺ | Molecular Ion Peak . The M+2 peak at m/z 253 will have an intensity of approximately one-third of the M peak at m/z 251, which is characteristic of the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes).[13][14] |

| 250 / 252 | [M-H]⁺ | Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes.[4] |

| 222 / 224 | [M-CHO]⁺ | Loss of the formyl radical (-CHO). |

| 205 | [M-NO₂]⁺ | Loss of a nitro group radical. |

| 176 | [M-NO₂-CHO]⁺ | Subsequent loss of the formyl radical after loss of the nitro group. |

The fragmentation of aromatic halogenated compounds can be complex, but the isotopic signature of chlorine provides a clear diagnostic tool.[15][16]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction : The sample can be introduced via direct infusion for high-resolution mass spectrometry (e.g., ESI-TOF) or via a Gas Chromatography (GC-MS) system for EI-MS.

-

Ionization : For EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV). For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and sprayed into the mass spectrometer.

-

Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can effectively validate the synthesis and purity of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This framework of predictive analysis, grounded in the fundamental principles of spectroscopy and data from analogous structures, serves as an essential tool for chemists and drug development professionals.

References

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

-

Stadler, M., & Beil, W. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]

-

Stadler, M., & Beil, W. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. JOCPR. Available at: [Link]

-

ResearchGate. (n.d.). Comparison of the ¹³C-NMR resonances of furfural (2) and furfural-d (1)... Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Available at: [Link]

-

Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Available at: [Link]

-

OpenStax. (n.d.). Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Available at: [Link]

-

FooDB. (2010). Compound Fur-2-aldehyde (FDB004219). Available at: [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

Pharmacia. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Available at: [Link]

-

OpenStax. (2023). Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

-

ResearchGate. (n.d.). The ¹H-NMR explanation of compounds 5. Available at: [Link]

-

MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available at: [Link]

-

PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. Available at: [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Available at: [Link]

-

The Elkchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. Available at: [Link]

-

NIST. (n.d.). 2-Furancarboxaldehyde, 5-nitro-. NIST WebBook. Available at: [Link]

Sources

- 1. 5-(2-Chloro-5-nitro-phenyl)-furan-2-carbaldehyde [cymitquimica.com]

- 2. 329222-78-8|this compound|BLD Pharm [bldpharm.com]

- 3. jocpr.com [jocpr.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-(4-Nitrophenyl)furan-2-carboxylic Acid | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

Reactivity of the Aldehyde Group in 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde. The molecule's unique architecture, featuring an electron-rich furan ring directly influenced by a strongly electron-withdrawing substituted phenyl group, renders the aldehyde highly susceptible to a variety of chemical transformations. We will dissect the underlying electronic effects that govern this reactivity and explore key reactions, including nucleophilic additions, condensation reactions for carbon-carbon bond formation, oxidations, and reductions. This document serves as a foundational resource, offering both mechanistic insights and field-proven experimental protocols to guide synthetic strategy and application in medicinal chemistry and materials science. Furan derivatives are known to be important structural motifs in many clinically relevant drugs and are widely used in synthetic chemistry to build complex molecular frameworks.[1]

Introduction: A Molecule of Synthetic Potential

This compound is a bespoke chemical entity that stands at the crossroads of several important classes of organic compounds. Its structure incorporates a furan-2-carbaldehyde core, a versatile synthetic building block known for the reactivity of its carbonyl group.[2][3] This core is appended with a 2-chloro-5-nitrophenyl substituent, a moiety frequently employed in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The convergence of these structural features creates a molecule with a highly activated aldehyde group, making it a valuable intermediate for the synthesis of novel heterocyclic compounds, chalcones, and other pharmacophores with potential biological activity.[4] This guide will elucidate the principles governing its reactivity and provide practical methodologies for its synthetic manipulation.

Structural and Electronic Analysis: The Source of Reactivity

The reactivity of the aldehyde group in this compound is not merely that of a typical aromatic aldehyde. It is the result of a complex interplay of electronic effects originating from its constituent parts.

2.1 The Furan-2-carbaldehyde Core

The furan ring is a five-membered, π-electron-rich heteroaromatic system.[5] The oxygen heteroatom exerts two opposing electronic effects: an inductive electron-withdrawing effect (-I) due to its high electronegativity and a powerful electron-donating resonance effect (+R) from its lone pairs participating in the aromatic system.[5] In furan-2-carbaldehyde (furfural), the resonance effect generally dominates, enriching the ring with electron density. This electron density can be delocalized onto the aldehyde group, which would typically slightly decrease the electrophilicity of the carbonyl carbon compared to a non-aromatic aldehyde.

2.2 The Potent Influence of the 2-Chloro-5-nitrophenyl Substituent

The substituent at the 5-position of the furan ring dramatically alters this electronic landscape. The 2-chloro-5-nitrophenyl group is powerfully electron-withdrawing due to the combined influence of its components:

-

Nitro Group (-NO₂): This is one of the strongest electron-withdrawing groups in organic chemistry, operating through both a strong inductive effect (-I) and a strong resonance effect (-R).[6][7]

-

Chloro Group (-Cl): The chlorine atom is strongly electron-withdrawing by induction (-I) but weakly electron-donating by resonance (+R). The inductive effect is dominant.

Collectively, these groups render the attached phenyl ring highly electron-deficient.

2.3 Resultant Electronic Profile: A Highly Activated Aldehyde

The electron-withdrawing 2-chloro-5-nitrophenyl group actively pulls electron density from the furan ring. This systemic electron withdrawal counteracts the furan oxygen's natural tendency to donate electron density. The consequence is a significant depletion of electron density across the entire furan-aldehyde system, leading to a pronounced partial positive charge (δ+) on the carbonyl carbon. This makes the aldehyde exceptionally electrophilic and therefore highly reactive towards nucleophilic attack.[8]

The following diagram illustrates the dominant electronic pressures within the molecule that dictate the aldehyde's reactivity.

Caption: Dominant electronic effects activating the aldehyde group.

Key Chemical Transformations of the Aldehyde Group

The enhanced electrophilicity of the aldehyde's carbonyl carbon makes it an excellent substrate for a wide range of reactions. Aldehydes are generally more reactive than ketones in nucleophilic addition for both steric and electronic reasons.[9][10]

3.1 Condensation Reactions: Forging Carbon-Carbon Bonds

Condensation reactions are paramount for molecular elaboration, and this substrate is primed for such transformations.

This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), catalyzed by a weak base.[2][3][11] It is a reliable method for forming a new carbon-carbon double bond. For 5-substituted furan-2-carbaldehydes, this reaction proceeds efficiently.[12][13]

Detailed Protocol: Knoevenagel Condensation with Malononitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per mmol of aldehyde).

-

Reagent Addition: Add malononitrile (1.1 eq) to the solution.

-

Catalyst Introduction: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product will often precipitate. Filter the solid product, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Caption: Experimental workflow for Knoevenagel condensation.

The Wittig reaction is an indispensable tool for converting aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent).[14][15] This reaction is highly efficient and offers control over the geometry of the resulting double bond. The mechanism involves the formation of a four-membered oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine oxide.[16]

Detailed Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane

-

Ylide Preparation (if not commercial): Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH) in an anhydrous aprotic solvent like THF under an inert atmosphere (N₂ or Ar).

-

Reaction Setup: In a separate, dry, inert-atmosphere flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Reagent Addition: Cool the aldehyde solution to 0 °C. Slowly add the pre-formed ylide solution (1.1 eq) dropwise with vigorous stirring.

-

Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

-

Work-up and Isolation: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Simplified mechanism of the Wittig reaction.

This is a base- or acid-catalyzed condensation between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. A series of chalcones have been successfully prepared by condensing substituted triazole ketones with an aryl furan-2-carbaldehyde using ethanolic potassium hydroxide.[4]

3.2 Oxidation to a Carboxylic Acid

Aldehydes are readily oxidized to their corresponding carboxylic acids.[17] Given the presence of the furan ring, which can be sensitive to harsh oxidizing conditions, a mild and selective method is preferable.[18] A green chemistry approach using hydrogen peroxide is an excellent choice.[19]

Detailed Protocol: Oxidation to 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid

-

Reaction Setup: In a flask, suspend this compound (1.0 eq) in acetic acid.

-

Reagent Addition: Add 30% hydrogen peroxide (H₂O₂) solution (approx. 1.5-2.0 eq) dropwise to the suspension while stirring. An exotherm may be observed.

-

Reaction Execution: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Work-up and Isolation: Pour the reaction mixture into cold water. The carboxylic acid product should precipitate. Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum.

3.3 Reduction to a Primary Alcohol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation.[17][20] Sodium borohydride (NaBH₄) is the reagent of choice for this conversion due to its chemoselectivity; it will reduce the aldehyde without affecting the nitro group under standard conditions.

Detailed Protocol: Reduction to [5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol in a round-bottom flask.

-

Reagent Addition: Cool the solution in an ice bath to 0 °C. Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise over 15 minutes. (Caution: Hydrogen gas is evolved).

-

Reaction Execution: After addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the starting material.

-

Work-up and Isolation: Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the effervescence ceases. Reduce the solvent volume in vacuo. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be purified by crystallization or chromatography if necessary.

Summary of Key Transformations

The following table summarizes the primary reactions discussed, providing a quick reference for synthetic planning.

| Reaction Type | Reagents & Catalysts | Product Functional Group | Notes |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂), Piperidine | α,β-Unsaturated Nitrile | Excellent for C=C bond formation.[2][3] |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHCO₂Et), Base | Alkene | Versatile method for olefination.[14][15] |

| Claisen-Schmidt Condensation | Ketone (e.g., Acetophenone), aq. KOH/NaOH | Chalcone (α,β-Unsaturated Ketone) | Forms important chalcone scaffolds. |

| Oxidation | H₂O₂, Acetic Acid | Carboxylic Acid | Mild conditions preserve the furan ring.[19] |

| Reduction | Sodium Borohydride (NaBH₄), Methanol | Primary Alcohol | Chemoselective for the aldehyde over the nitro group.[21] |

Conclusion

The aldehyde group in this compound is a highly activated and synthetically versatile functional group. Its reactivity is governed by the powerful electron-withdrawing nature of the 2-chloro-5-nitrophenyl substituent, which enhances the electrophilicity of the carbonyl carbon. This intrinsic property makes the molecule an excellent substrate for a host of essential organic transformations, including condensation, oxidation, and reduction reactions. The protocols and mechanistic discussions provided in this guide offer a robust framework for researchers to harness the synthetic potential of this valuable intermediate in the development of new pharmaceuticals and advanced materials.

References

- Title: Hydrogen Peroxide Oxygenation of Furan-2-carbaldehyde via an Easy, Green Method Source: Journal of Agricultural and Food Chemistry URL

- Title: Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening Source: ResearchGate URL

- Title: Knoevenagel condensation of 5-substituted furan-2-carboxaldehyde with Indan-1,3-dione Source: ResearchGate URL

- Title: Reduction of Aldehydes Source: Thieme Chemistry URL

- Title: A Comparative Analysis of the Reactivity of Furan- and Thiophene-Based Aldehydes Source: Benchchem URL

- Source: Journal of Chemical and Pharmaceutical Research (JOCPR)

- Source: Journal of Chemical and Pharmaceutical Research (JOCPR)

-

Title: Aldehyde - Oxidation, Reduction, Reactions Source: Britannica URL: [Link]

-

Title: Carbonyl reduction Source: Wikipedia URL: [Link]

- Title: KNOEVENAGEL CONDENSATION OF 5-SUBSTITUTED FURAN-2-CARBOXALDEHYDE WITH INDAN-1,3-DIONE Source: Iraqi Journal of Science URL

-

Title: Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives Source: MDPI URL: [Link]

-

Title: Nucleophilic Addition Reactions of Aldehydes and Ketones Ft. Professor Dave Source: YouTube URL: [Link]

-

Title: Oxidation of furans (Review) Source: ResearchGate URL: [Link]

-

Title: 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes Source: YouTube URL: [Link]

-

Title: Wittig reaction Source: Wikipedia URL: [Link]

-

Title: Lecture 3: Electronic effects (Inductive, Resonance, Hyperconjugation & Field effect) Source: YouTube URL: [Link]

-

Title: Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL: [Link]

-

Title: Solvent Free Wittig Reactions Source: University of Toronto Scarborough URL: [Link]

-

Title: Application of furan derivative in medicinal field. Source: ResearchGate URL: [Link]

-

Title: CHM235 Factors Affecting the Availability of Electrons Source: YouTube URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sphinxsai.com [sphinxsai.com]

- 3. damascusuniversity.edu.sy [damascusuniversity.edu.sy]

- 4. jocpr.com [jocpr.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. jocpr.com [jocpr.com]

- 12. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 13. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives | MDPI [mdpi.com]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]